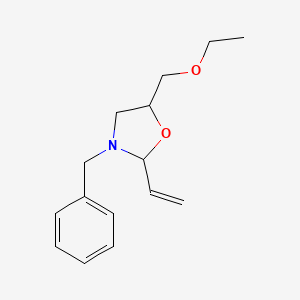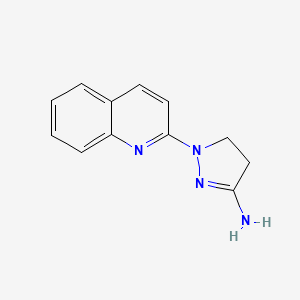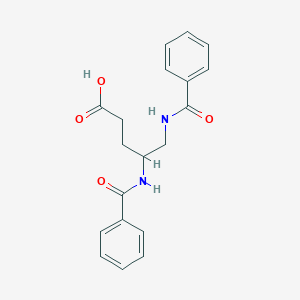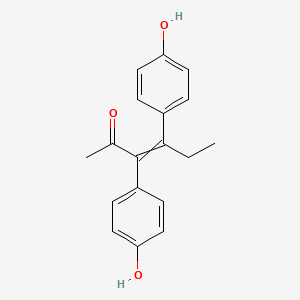methyl]-5-phenylfuran-2,3-dione CAS No. 90140-28-6](/img/structure/B14376253.png)
4-[(E)-[(4-Methylphenyl)imino](phenyl)methyl]-5-phenylfuran-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, an imine group, and multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione typically involves the condensation of 4-methylbenzaldehyde with aniline, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate
Uniqueness
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione is unique due to its combination of a furan ring with an imine group and multiple aromatic rings. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90140-28-6 |
|---|---|
Molekularformel |
C24H17NO3 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
4-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C24H17NO3/c1-16-12-14-19(15-13-16)25-21(17-8-4-2-5-9-17)20-22(26)24(27)28-23(20)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI-Schlüssel |
AMYOEKVPKCJIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(OC(=O)C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)




![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)



![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)

